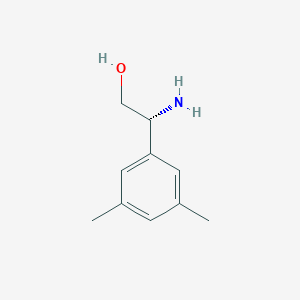

(2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3,5-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

WZFVOURVLDLEGP-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@H](CO)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(CO)N)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation (AH) is a powerful tool for synthesizing chiral compounds. This method involves the reduction of prochiral imines or enamines in the presence of a chiral catalyst. For compounds similar to (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-ol , AH can be applied using chiral ligands such as (S)-SegPhos or (S,S)-Ph-BPE to achieve high enantioselectivity.

Enantioselective Addition of Grignard Reagents

Another approach involves the enantioselective addition of Grignard reagents to ketones. This method requires a chiral ligand or catalyst to direct the addition, resulting in a chiral alcohol intermediate that can be further transformed into the desired amine.

Resolution Methods

Resolution involves separating a racemic mixture into its enantiomers. This can be achieved through crystallization with a chiral acid or using enzymes to selectively convert one enantiomer into a different compound, leaving the other enantiomer intact.

Data and Research Findings

| Method | Yield | Enantiomeric Excess (ee) | Catalyst/Ligand |

|---|---|---|---|

| Asymmetric Hydrogenation | Moderate to High | Up to 97% ee | (S)-SegPhos, (S,S)-Ph-BPE |

| Enantioselective Grignard Addition | Variable | Up to 90% ee | Chiral Ligands (e.g., 1,2-DACH-derived) |

| Resolution | High | ≥99% ee | Chiral Acids or Enzymes |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

(2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings :

- Electron-Donating vs. However, fluorine-substituted analogs (e.g., N-(3,5-difluorophenyl)carboxamide) exhibit comparable PET inhibition, suggesting that both electronic and steric factors contribute to activity .

- Positional Isomerism : Substitution at the 3,5-positions (meta) generally yields higher activity than 2,5- or 2,4-isomers, as observed in PET-inhibiting carboxamides .

Stereochemical Influences

Enantiomeric pairs, such as (2R)- and (2S)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL, often display divergent biological profiles. For example, in related compounds like (R)- and (S)-2-amino-2-(2,5-difluorophenyl)ethanol, stereochemistry significantly affects binding to chiral targets, though specific data for the dimethylphenyl analog remains unpublished .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Findings :

- The target compound’s lower molecular weight and moderate lipophilicity may favor bioavailability compared to bulkier carboxamide derivatives .

- Fluorine substitution reduces lipophilicity but may enhance binding specificity through dipole interactions .

Research Implications and Gaps

While (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL shares functional similarities with PET-inhibiting carboxamides , its amino alcohol backbone distinguishes it from classical herbicide scaffolds. Further studies are needed to:

Elucidate its exact mechanism of action in biological systems.

Compare enantioselective activity with its (2S)-counterpart.

Explore synergistic effects with other agrochemicals.

Current data underscores the importance of substituent positioning and stereochemistry in optimizing activity, providing a framework for rational design of derivatives with enhanced efficacy and selectivity.

Biological Activity

(2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center with an amino group and a hydroxyl group attached to a phenyl ring with two methyl substituents at the 3 and 5 positions. This unique structure facilitates hydrogen bonding and hydrophobic interactions, crucial for its biological effects.

| Property | Value |

|---|---|

| Chemical Formula | C10H15NO |

| Molecular Weight | 165.24 g/mol |

| Chiral Center | Yes (2R configuration) |

| Functional Groups | Amino (-NH2), Hydroxyl (-OH) |

The biological activity of (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of both amino and hydroxyl groups allows for:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity.

- Hydrophobic Interactions: The phenyl ring enhances the compound's ability to engage in hydrophobic interactions, which are critical for binding affinity.

1. Enzyme Modulation

Studies have shown that (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL can act as a modulator of enzyme activity. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. The specific interactions with enzyme active sites can lead to significant changes in catalytic efficiency.

2. Receptor Binding

The compound exhibits affinity for various receptors, including opioid receptors. In vitro studies indicate that it may function as a ligand that modulates receptor activity:

- Opioid Receptors: Research suggests that (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL may interact with kappa opioid receptors, influencing pain perception and emotional responses .

Case Study 1: Opioid Receptor Interaction

A study focusing on the interaction of (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL with kappa opioid receptors demonstrated its potential as an antagonist. In vitro assays showed that the compound could effectively inhibit receptor activation by agonists such as U69,593. The results indicated an IC50 value demonstrating potent antagonist activity .

Case Study 2: Enzyme Inhibition

Another investigation explored the compound's role in inhibiting enzymes involved in neurotransmitter metabolism. The findings revealed that (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL significantly reduced the activity of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. This inhibition suggests potential therapeutic applications in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves catalytic hydrogenation or asymmetric reduction. For example, chiral resolution using enantioselective catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical purity. Continuous flow reactors may improve scalability and reduce side reactions by maintaining precise temperature/pH control .

- Optimization : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Monitor intermediates via HPLC to identify bottlenecks.

| Key Reaction Parameters | Typical Conditions | Impact on Yield |

|---|---|---|

| Catalyst type | Ru-BINAP (0.5 mol%) | ↑ Enantiomeric excess |

| Temperature | 25–40°C | ↑ Reaction rate |

| Solvent | Methanol/Water (9:1) | ↑ Solubility of intermediates |

Q. Which analytical techniques are most reliable for characterizing (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL?

- Core Methods :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO; theoretical 165.23 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How should (2R)-2-Amino-2-(3,5-dimethylphenyl)ethan-1-OL be stored to prevent degradation?

- Protocol : Store at –20°C under inert gas (N) in amber vials. Lyophilization enhances stability for long-term storage. Periodic stability testing via TLC or HPLC detects degradation products (e.g., oxidation to ketones) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases. Compare retention times to racemic standards .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to computational simulations (e.g., Density Functional Theory) .

Q. What experimental strategies address contradictory data in biological activity studies of this compound?

- Root Cause Analysis : Replicate assays under controlled conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm activity .

- Mitigation of Variability : Implement blinded sample analysis and standardized cell lines/passage numbers.

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Workflow :

Docking Studies : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Validate poses with molecular dynamics (MD) simulations .

Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with hydroxyl/amino groups) using Discovery Studio .

Q. What methods are suitable for studying the compound’s pharmacokinetics and toxicity in preclinical models?

- ADME Profiling :

- In Vitro : Microsomal stability assays (human liver microsomes) + Caco-2 permeability tests.

- In Vivo : Radiolabeled C tracing in rodents to track absorption/excretion .

- Toxicity Screening : Ames test for mutagenicity + zebrafish embryo models for developmental toxicity .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported synthetic yields or byproduct profiles?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.